REACTION_CXSMILES
|
S(=O)(=O)(O)O.O.C(C1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)=[CH:11][CH:10]=1)#N.[C:22]([OH:25])(=[O:24])[CH3:23]>>[OH:21][C:18]1[CH:19]=[CH:20][C:15]([C:12]2[CH:13]=[CH:14][C:23]([C:22]([OH:25])=[O:24])=[CH:10][CH:11]=2)=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
115 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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25.62 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 48 hours
|
Duration
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48 h
|
Type
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CUSTOM
|
Details
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the cooled reaction mixture
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Type
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FILTRATION
|
Details
|
the white precipitate filtered off
|
Type
|
WASH
|
Details
|
The aqueous filtrate was then washed with diethyl ether (4×70 ml)
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Type
|
WASH
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Details
|
the combined extracts were then washed with water (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
dried thoroughly
|
Type
|
CUSTOM
|
Details
|
recrystallised (glacial acetic acid)
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried in vacuo (P2O5, 0.30 mm Hg, 50° C., 5 hours)
|
Duration
|
5 h
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |